molecular formula C16H15N3O2 B3610978 N,N-bis(cyanomethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

N,N-bis(cyanomethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B3610978
M. Wt: 281.31 g/mol
InChI Key: WCDREMPZQCDSSC-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is an organic compound characterized by its complex structure, which includes a benzofuran ring substituted with dimethyl groups and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methylating agents like methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where the benzofuran derivative is reacted with acetic anhydride or acetyl chloride.

    Formation of the Cyanomethyl Groups:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile groups, converting them to primary amines under conditions such as catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanomethyl groups, where nucleophiles like amines or thiols can replace the cyanide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N,N-bis(cyanomethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology

The compound’s structure suggests potential biological activity, which could be explored in drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, depending on its interaction with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for therapeutic applications. For example, modifications to the benzofuran ring or the acetamide group might yield compounds with anti-inflammatory, anticancer, or antiviral properties.

Industry

In materials science, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system and potential for electron transport.

Mechanism of Action

The mechanism by which N,N-bis(cyanomethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The cyanomethyl groups could participate in hydrogen bonding or electrostatic interactions, while the benzofuran ring might engage in π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(cyanomethyl)-2-(benzofuran-3-yl)acetamide: Lacks the dimethyl groups, which might affect its reactivity and biological activity.

    N,N-bis(cyanomethyl)-2-(4,6-dimethylphenyl)acetamide: Similar structure but without the furan ring, potentially altering its electronic properties and applications.

    N,N-bis(cyanomethyl)-2-(4,6-dimethyl-1-benzothiophene-3-yl)acetamide: Contains a thiophene ring instead of a furan ring, which could influence its chemical stability and reactivity.

Uniqueness

N,N-bis(cyanomethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is unique due to the combination of its functional groups and the benzofuran core. The presence of both cyanomethyl and acetamide groups provides multiple sites for chemical modification, enhancing its versatility in synthetic applications. The dimethyl groups may also influence its solubility and interaction with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N,N-bis(cyanomethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-7-12(2)16-13(10-21-14(16)8-11)9-15(20)19(5-3-17)6-4-18/h7-8,10H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDREMPZQCDSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC#N)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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